(4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
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Overview
Description
(4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a thiazole ring, an oxadiazole ring, and a pyrrolidine ring
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit antimicrobial activity , suggesting that the targets could be key proteins or enzymes in microbial organisms.
Mode of Action
Based on the antimicrobial activity of similar compounds , it can be inferred that this compound might interact with its targets, leading to inhibition of essential microbial processes, thereby exerting its antimicrobial effects.
Biochemical Pathways
Given its potential antimicrobial activity , it can be inferred that this compound might interfere with essential biochemical pathways in microbial organisms, leading to their inhibition and subsequent microbial death.
Pharmacokinetics
In silico ADMET predictions and pharmacokinetic studies for (4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone suggest high oral bioavailability This indicates that the compound is well absorbed from the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted
Result of Action
Based on the antimicrobial activity of similar compounds , it can be inferred that this compound might lead to the inhibition of essential microbial processes, resulting in microbial death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-methylthiazole-5-carboxylic acid, which is then converted to its corresponding hydrazide. This hydrazide undergoes cyclization with phenyl isocyanate to form the oxadiazole ring. The final step involves the reaction of this intermediate with pyrrolidine under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring typically yields sulfoxides or sulfones, while reduction of the oxadiazole ring yields amines.
Scientific Research Applications
Chemistry
In chemistry, (4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules .
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its ability to inhibit certain enzymes and receptors makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In industry, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.
Comparison with Similar Compounds
Similar Compounds
(4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
(4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propanone: Similar structure but with a propanone group instead of a methanone group.
Uniqueness
The uniqueness of (4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone lies in its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential as a bioactive molecule make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-14(24-10-18-11)17(22)21-8-7-13(9-21)15-19-16(23-20-15)12-5-3-2-4-6-12/h2-6,10,13H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKSPSMADPFNMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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